molecular formula C3H5ClOS B1583529 Carbonochloridothioic acid, S-ethyl ester CAS No. 2941-64-2

Carbonochloridothioic acid, S-ethyl ester

Cat. No. B1583529
CAS RN: 2941-64-2
M. Wt: 124.59 g/mol
InChI Key: QCMHWZUFWLOOGI-UHFFFAOYSA-N
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Description

Ethyl chlorothioformate appears as an amber-colored liquid with a pungent penetrating odor. Flash point 125°F. Very toxic by inhalation. Corrosive to metals and tissue. Denser than water. Vapors heavier than air.

Scientific Research Applications

1. Biosynthesis of Chiral Drug Precursors

Carbonochloridothioic acid, S-ethyl ester, plays a role in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE), which is a precursor for enantiopure intermediates in chiral drug production. This includes statins, used for cholesterol-lowering purposes. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE involves biocatalysis, offering advantages like low cost, mild conditions, high yield, and high enantioselectivity (Ye, Ouyang, & Ying, 2011).

2. Biodiesel Production

In biodiesel production, ethyl esters are synthesized through simultaneous esterification and transesterification reactions. For instance, Jatropha curcas L. oil, using sulphated zirconia as a catalyst, undergoes this process. The acidity levels of the reactions significantly influence the yield and rate of ethyl ester production, demonstrating the applicability of carbonochloridothioic acid, S-ethyl ester, in renewable energy sources (Raia et al., 2017).

3. Insecticidal and Fungicidal Properties

Derivatives of carbonic and chlorocarbonic acids, including carbonochloridothioic acid, S-ethyl ester, exhibit significant insecticidal and acaricidal activities. These compounds, such as ethyl chlorocarbonates, act as active fumigants but are not widely used due to hydrolysis issues. Some of these derivatives also show strong fungicidal effects, especially against powdery mildews, indicating their potential in pest control and agricultural applications (Melnikov, 1971).

4. Anti-Inflammatory Effects

Certain esters of alpha-oxo-carbonic acids, like ethyl pyruvate, exhibit anti-inflammatory effects by inhibiting glyoxalases, enzymes involved in converting alpha-oxo-aldehydes into alpha-hydroxy acids. This process impacts the production of pro-inflammatory cytokines and modulates immune receptor expression, suggesting the therapeutic potential of carbonochloridothioic acid, S-ethyl ester, in inflammation and immune response regulation (Hollenbach et al., 2008).

properties

CAS RN

2941-64-2

Product Name

Carbonochloridothioic acid, S-ethyl ester

Molecular Formula

C3H5ClOS

Molecular Weight

124.59 g/mol

IUPAC Name

S-ethyl chloromethanethioate

InChI

InChI=1S/C3H5ClOS/c1-2-6-3(4)5/h2H2,1H3

InChI Key

QCMHWZUFWLOOGI-UHFFFAOYSA-N

SMILES

CCSC(=O)Cl

Canonical SMILES

CCSC(=O)Cl

boiling_point

270 °F at 760 mm Hg (NTP, 1992)

density

1.195 (USCG, 1999)

flash_point

87 °F (NTP, 1992)

Other CAS RN

2941-64-2

physical_description

Ethyl chlorothioformate appears as an amber-colored liquid with a pungent penetrating odor. Flash point 125°F. Very toxic by inhalation. Corrosive to metals and tissue. Denser than water. Vapors heavier than air.

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant

solubility

less than 1 mg/mL at 66° F (NTP, 1992)

vapor_pressure

111 mm Hg at 77 °F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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